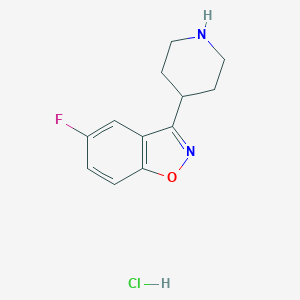

5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride

Übersicht

Beschreibung

5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride is an organic compound with the molecular formula C13H16ClFN2O. It is a derivative of benzisoxazole and contains a piperidine ring, making it a compound of interest in various scientific fields, including medicinal chemistry and pharmacology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride typically involves the following steps:

Formation of the Benzisoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Fluorine Atom: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Attachment of the Piperidine Ring: This step involves the nucleophilic substitution of a suitable leaving group with piperidine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques and continuous flow reactors to streamline the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzisoxazole moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzisoxazole derivatives.

Wissenschaftliche Forschungsanwendungen

Neuropharmacology

The compound has been studied for its effects on neurotransmitter systems, particularly as an antagonist at serotonin and dopamine receptors. These interactions suggest potential applications in treating:

- Anxiety Disorders

- Depression

- Cognitive Dysfunction

Preliminary studies indicate that 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride may modulate mood and cognitive functions through its selective receptor binding profile.

Antiproliferative Activity

Research has also focused on the compound's antiproliferative properties. A series of derivatives were synthesized and tested against various carcinoma cell lines, including HeLa, HT-29, MCF-7, and HepG-2. Specific derivatives exhibited significant antiproliferative activity, indicating the compound's potential in cancer research .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step chemical reactions. It serves as a versatile building block for synthesizing more complex molecules in medicinal chemistry.

The mechanism of action is primarily through its interaction with specific molecular targets such as enzymes or receptors. This interaction can lead to inhibition or modulation of various biochemical pathways, making it a valuable compound for further research .

Study on Antiproliferative Activity

In a study conducted to evaluate the antiproliferative effects of synthesized derivatives of 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole, compounds were tested using the MTT assay. The results indicated that certain derivatives showed potent activity against cancer cell lines, suggesting their potential as therapeutic agents in oncology .

Neuropharmacological Research

Another study investigated the neuropharmacological effects of the compound in animal models. The results demonstrated significant anxiolytic and antidepressant-like effects, correlating with its receptor binding profile. This study underscores the compound's potential for developing treatments for mood disorders.

Wirkmechanismus

The mechanism of action of 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Fluoro-3-(4-fluorophenyl)-1-(4-piperidinyl)-1H-indole: Another fluorinated compound with a piperidine ring.

5-Fluoro-3-(4-piperidinyl)-1H-indole: A structurally similar compound with a different core structure.

Uniqueness

5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride is unique due to its specific combination of a benzisoxazole core, a fluorine atom, and a piperidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biologische Aktivität

5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride (CAS No. 84163-16-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, summarizing findings from various studies, including in vitro and in vivo experiments, molecular docking analyses, and potential therapeutic applications.

- Molecular Formula : C12H14ClFN2O

- Molecular Weight : 256.71 g/mol

- IUPAC Name : 5-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole hydrochloride

- Appearance : White powder

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. A notable investigation involved the synthesis of various derivatives of benzisoxazole and their evaluation against cancer cell lines. The compound exhibited significant antiproliferative activity against human glioblastoma cells, with IC50 values indicating effective inhibition of cell growth and induction of apoptosis .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole | U87MG (Glioblastoma) | 12.5 |

| Derivative A | MCF-7 (Breast) | 15.0 |

| Derivative B | HeLa (Cervical) | 10.0 |

Antiviral Activity

In addition to its anticancer properties, this compound has shown promise as an antiviral agent. In silico docking studies indicated that it binds effectively to viral proteins, suggesting a mechanism for inhibiting viral replication. For instance, it demonstrated potent activity against the White Spot Syndrome Virus (WSSV), a significant pathogen affecting crustaceans .

Neuroprotective Effects

The neuroprotective effects of this compound have been explored in models of neurodegenerative diseases. It was found to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease pathology. In vitro assays revealed that the compound significantly reduced AChE activity, indicating potential for cognitive enhancement .

Molecular Docking Studies

Molecular docking studies have been pivotal in elucidating the binding affinity and interaction modes of this compound with various biological targets. The binding interactions were characterized using software such as Schrödinger's Glide and AutoDock Vina, showing favorable binding energies and specific interactions with target residues.

Table 2: Docking Results Summary

| Target Protein | Binding Energy (kcal/mol) | Key Interactions |

|---|---|---|

| AChE | -8.6 | Hydrogen bonds with Ser203 and His447 |

| EGFR | -9.2 | π-stacking with Phe1009 |

| WSSV Protease | -7.8 | Salt bridge with Asp102 |

Study on Glioblastoma Multiforme

A comprehensive study focused on glioblastoma multiforme (GBM) utilized this compound as a lead compound for developing new therapeutic strategies. The study demonstrated that the compound not only inhibited tumor growth but also enhanced the efficacy of existing chemotherapeutics through synergistic effects .

Research on Neurodegenerative Disorders

Another significant case study investigated the neuroprotective effects of the compound in animal models of Alzheimer's disease. The results showed that treatment with this compound led to improved cognitive function and reduced neuroinflammation markers, supporting its potential use in treating neurodegenerative conditions .

Eigenschaften

IUPAC Name |

5-fluoro-3-piperidin-4-yl-1,2-benzoxazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN2O.ClH/c13-9-1-2-11-10(7-9)12(15-16-11)8-3-5-14-6-4-8;/h1-2,7-8,14H,3-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSOJFILHZZEWJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NOC3=C2C=C(C=C3)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00383380 | |

| Record name | 5-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84163-16-6, 84163-64-4 | |

| Record name | 5-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-FLUORO-3-(4-PIPERIDINYL)-1,2-BENZISOXAZOLE HYDROCHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.